molecular formula C11H25N3 B12669761 N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine CAS No. 64527-57-7

N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine

Cat. No.: B12669761
CAS No.: 64527-57-7
M. Wt: 199.34 g/mol
InChI Key: MMJGKTHXZSXHEQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine: is an organic compound that belongs to the class of amidine derivatives. It is characterized by the presence of both primary and tertiary amine groups, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine typically involves the reaction of N,N-diethyl-1,3-propanediamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N,N-diethyl-1,3-propanediamine+isopropyl isocyanateN,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine\text{N,N-diethyl-1,3-propanediamine} + \text{isopropyl isocyanate} \rightarrow \text{N,N-Diethyl-N'-((isopropyl)carbonimidoyl)propane-1,3-diamine} N,N-diethyl-1,3-propanediamine+isopropyl isocyanate→N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amidine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Potential applications in the development of new biochemical assays and diagnostic tools.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes, which can then participate in various biochemical pathways. The compound’s ability to act as a displacer in ion-exchange chromatography is attributed to its strong binding affinity to specific proteins and biomolecules .

Comparison with Similar Compounds

  • N,N-Diethyl-1,3-propanediamine
  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Diethyl-N’-((methyl)carbonimidoyl)propane-1,3-diamine

Uniqueness: N,N-Diethyl-N’-((isopropyl)carbonimidoyl)propane-1,3-diamine is unique due to the presence of the isopropyl group in its structure, which imparts distinct steric and electronic properties. This uniqueness allows it to form specific interactions that are not possible with other similar compounds .

Properties

CAS No.

64527-57-7

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

N'-[3-(diethylamino)propyl]-2-methylpropanimidamide

InChI

InChI=1S/C11H25N3/c1-5-14(6-2)9-7-8-13-11(12)10(3)4/h10H,5-9H2,1-4H3,(H2,12,13)

InChI Key

MMJGKTHXZSXHEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN=C(C(C)C)N

Origin of Product

United States

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